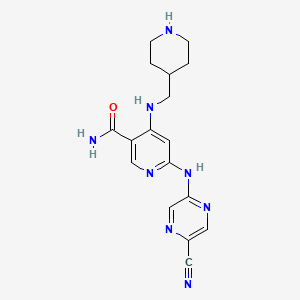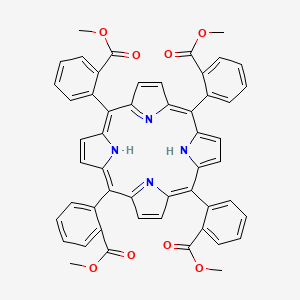
meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester: is a porphyrin compound with the molecular formula C52H38N4O8 and a molecular weight of 846.88 g/mol . This compound is primarily used in proteomics research and has significant applications in various scientific fields .
Méthodes De Préparation
The synthesis of meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester involves several steps:
Synthesis of the Porphyrin Ring: The initial step involves the synthesis of the porphyrin ring, which is a macrocyclic structure composed of four pyrrole subunits interconnected via methine bridges.
Introduction of Carboxyphenyl Groups: The next step involves the introduction of carboxyphenyl groups at the meso positions of the porphyrin ring. This is typically achieved through a series of condensation reactions.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the tetramethyl ester.
Analyse Des Réactions Chimiques
meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the phenyl rings.
Common reagents and conditions used in these reactions include organic solvents like chloroform and methanol, and reaction temperatures typically range from room temperature to 150°C . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester involves its ability to generate reactive oxygen species (ROS) upon light activation. . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids.
Comparaison Avec Des Composés Similaires
meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester can be compared with other porphyrin compounds such as:
meso-Tetra (4-carboxyphenyl) porphine tetramethyl ester: Similar in structure but with carboxyphenyl groups at different positions, leading to different chemical properties and applications.
meso-Tetra (4-sulfonatophenyl) porphine: Contains sulfonate groups instead of carboxyphenyl groups, which affects its solubility and reactivity.
meso-Tetra (4-methylphenyl) porphine: Contains methyl groups instead of carboxyphenyl groups, resulting in different photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and photophysical properties, making it suitable for specialized applications in research and medicine .
Propriétés
Formule moléculaire |
C52H38N4O8 |
|---|---|
Poids moléculaire |
846.9 g/mol |
Nom IUPAC |
methyl 2-[10,15,20-tris(2-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate |
InChI |
InChI=1S/C52H38N4O8/c1-61-49(57)33-17-9-5-13-29(33)45-37-21-23-39(53-37)46(30-14-6-10-18-34(30)50(58)62-2)41-25-27-43(55-41)48(32-16-8-12-20-36(32)52(60)64-4)44-28-26-42(56-44)47(40-24-22-38(45)54-40)31-15-7-11-19-35(31)51(59)63-3/h5-28,53,56H,1-4H3 |
Clé InChI |
PIJKZTPYBRFGDO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7C(=O)OC)C8=CC=CC=C8C(=O)OC)C=C4)C9=CC=CC=C9C(=O)OC)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one](/img/structure/B12340210.png)

![N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate](/img/structure/B12340215.png)
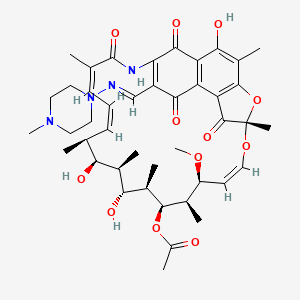

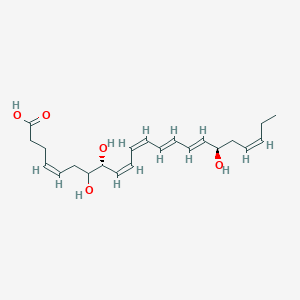
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-Butanesulfonamide](/img/structure/B12340239.png)
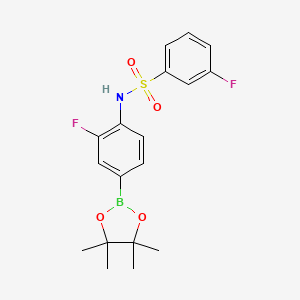

![(Z)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12340251.png)
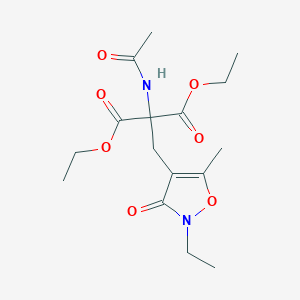
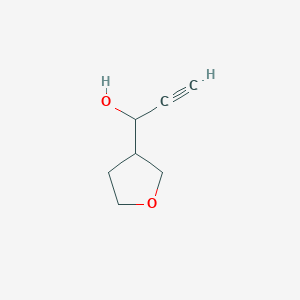
![[(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium](/img/structure/B12340272.png)
